molecular formula C21H14ClNO4 B6583408 N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 902033-61-8

N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No. B6583408
CAS RN: 902033-61-8
M. Wt: 379.8 g/mol
InChI Key: JMVKLWNIOCZTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, also known as FK-506, is a macrolide lactone that has been studied extensively for its various pharmacological and biological properties. FK-506 was originally discovered in the fermentation broth of Streptomyces tsukubaensis in 1986 and has since been investigated for its potential therapeutic applications. It is a potent immunosuppressant and has been used in transplantation medicine to reduce the risk of organ rejection. FK-506 has also been studied for its potential anti-inflammatory, anti-diabetic, and anti-cancer properties. In

Scientific Research Applications

N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has a wide range of scientific research applications. It has been studied extensively for its potential therapeutic applications in transplantation medicine. This compound has been shown to reduce the risk of organ rejection in transplant patients, making it an important drug for transplantation medicine. This compound has also been studied for its potential anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound has been shown to have anti-inflammatory effects in animal models and has been studied for its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential anti-diabetic effects in animal models and has been shown to reduce blood glucose levels. Finally, this compound has been studied for its potential anti-cancer effects and has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide works by inhibiting the activity of calcineurin, an enzyme involved in the activation of the transcription factor NF-AT. NF-AT is a key regulator of the immune response and is involved in the activation of T-cells, which are important for the rejection of transplanted organs. By inhibiting the activity of calcineurin, this compound is able to reduce the activity of NF-AT and thus reduce the risk of organ rejection. This compound has also been shown to inhibit the activity of other enzymes involved in the immune response, such as protein kinase C and phospholipase C.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, this compound has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and interleukin-1, and to reduce the expression of adhesion molecules, such as ICAM-1, which are involved in the inflammatory response. This compound has also been shown to reduce blood glucose levels in diabetic animal models. Finally, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast, lung, and melanoma cells.

Advantages and Limitations for Lab Experiments

N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to reduce the risk of organ rejection in transplant patients. This makes this compound an important drug for transplantation medicine. This compound also has anti-inflammatory, anti-diabetic, and anti-cancer effects, which makes it a potential therapeutic agent for a variety of diseases.
One of the main limitations of this compound is its potential side effects. This compound can cause a variety of side effects, including nausea, vomiting, dizziness, and diarrhea. This compound can also cause a decrease in white blood cell count, which can increase the risk of infection. Finally, this compound can cause kidney damage, which can increase the risk of kidney failure.

Future Directions

Given the potential therapeutic applications of N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, there are a number of potential future directions for research. One potential direction is to further investigate the potential anti-inflammatory, anti-diabetic, and anti-cancer effects of this compound. Another potential direction is to develop new formulations of this compound that are more effective and have fewer side effects. Finally, there is potential to develop new drugs that are based on the structure of this compound, such as analogs and derivatives that are more potent and have fewer side effects.

Synthesis Methods

The synthesis of N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a multi-step process involving the use of several chemical reagents. The first step involves the reaction of 6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl acetate with 2,3-dihydroxypropionic acid to form the lactone, this compound. This reaction is catalyzed by a base such as potassium hydroxide. The second step involves the conversion of this compound to its carboxamide form by reaction with ammonia. The third step involves the conversion of the carboxamide form to its free acid form by reaction with hydrochloric acid. Finally, the free acid form is converted to its sodium salt form by reaction with sodium hydroxide.

properties

IUPAC Name

N-[6-chloro-3-(3-methylphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-4-2-5-13(10-12)18-19(24)15-11-14(22)7-8-16(15)27-21(18)23-20(25)17-6-3-9-26-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKLWNIOCZTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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